![molecular formula C11H18N2O B15058030 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B15058030.png)
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine
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Overview
Description
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the oxazoline family. Oxazolines are five-membered rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with a carboxylic acid or its derivatives under dehydrating conditions . For example, the reaction of 2-amino-2-methyl-1-propanol with 2-nitrobenzaldehyde followed by reduction and cyclization can yield the desired oxazoline .
Industrial Production Methods
Industrial production of oxazolines, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction reactions can modify the oxazoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolines and oxazoles, such as:
- 2-Phenyl-4,5-dihydro-1,3-oxazole
- 2-Methyl-4,5-dihydro-1,3-oxazole
- 2,4,5-Triphenyl-1,3-oxazole
Uniqueness
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is unique due to its tert-butyl group, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications where steric hindrance or specific electronic effects are desired .
Biological Activity
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is an organic compound with a unique tetrahydrobenzo[d]oxazole ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article explores the biological activity of this compound, synthesizing data from diverse sources.
The molecular formula of this compound is C12H17N3O, with a molecular weight of 194.27 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can significantly affect its bioavailability and interaction with biological membranes.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit various biological activities. While specific studies on this compound may be limited, similar compounds have shown significant antibacterial potency and potential therapeutic applications.
Antibacterial Activity
Several studies have explored the antibacterial effects of compounds structurally similar to this compound. For instance:
- Benzothiazole Derivatives : These derivatives demonstrated good antibacterial potency against various Gram-positive and Gram-negative pathogens. The Minimum Inhibitory Concentration (MIC) values were reported as low as 0.008 μg/mL for certain derivatives against Streptococcus pneumoniae and Staphylococcus aureus .
- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. For example, a derivative similar to this compound showed an IC50 value of 12 μM against E. coli DNA gyrase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing activity include:
- Substituents : Larger lipophilic groups at specific positions on the ring structure tend to enhance activity.
- Binding Affinity : The presence of hydrogen bond donors and acceptors significantly influences binding affinity to biological targets.
Case Study 1: Antimicrobial Evaluation
A study evaluated several derivatives of tetrahydrobenzo[d]oxazole for their antimicrobial properties. Compounds were tested against a panel of pathogens with varying success rates:
Compound Name | MIC (μg/mL) | Target Pathogen |
---|---|---|
Compound A | 0.008 | S. pneumoniae |
Compound B | 0.03 | Staphylococcus aureus |
Compound C | 0.06 | Streptococcus pyogenes |
This study highlighted the potential for developing new antibiotics based on the structural framework of this compound .
Case Study 2: Anticancer Properties
Another research focus has been on the anticancer potential of similar compounds. In vitro studies indicated that certain derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis.
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-tert-butyl-4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h7H,4-6H2,1-3H3,(H2,12,13) |
InChI Key |
SRQCEGFXIIZCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)N=C(O2)N |
Origin of Product |
United States |
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